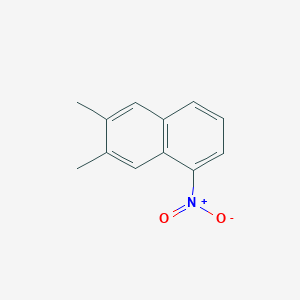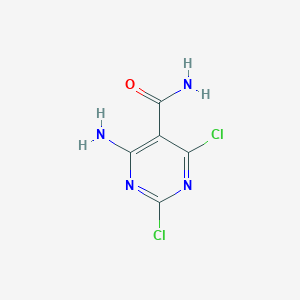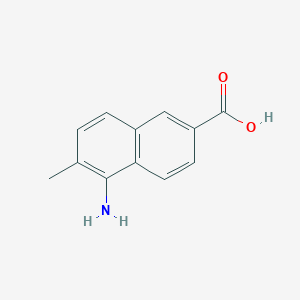
6,7-Dimethyl-1-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-1-nitronaphthalene is an organic compound belonging to the class of nitronaphthalenes It is characterized by the presence of two methyl groups at the 6th and 7th positions and a nitro group at the 1st position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1-nitronaphthalene typically involves the nitration of 6,7-dimethylnaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO2+) is introduced to the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as sulfated zirconia can enhance the selectivity and efficiency of the nitration process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, NaBH4 in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-1-nitronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. This can lead to the formation of adducts with proteins and DNA, affecting cellular functions . The compound’s reactivity is influenced by the presence of the methyl groups, which can affect its electronic properties and reactivity.
Comparación Con Compuestos Similares
1-Nitronaphthalene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
6,7-Difluoro-1-nitronaphthalene: Contains fluorine atoms instead of methyl groups, which can significantly alter its chemical properties and reactivity.
2,3-Dimethyl-1-nitronaphthalene: Similar in structure but with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 6,7-Dimethyl-1-nitronaphthalene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
24055-47-8 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6,7-dimethyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-12(13(14)15)11(10)7-9(8)2/h3-7H,1-2H3 |
Clave InChI |
MMSHZTSNVZLZSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)




![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)


![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)


